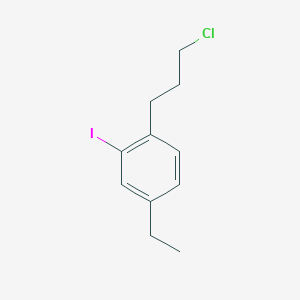
1-(3-Chloropropyl)-4-ethyl-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-4-ethyl-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a chloropropyl group, an ethyl group, and an iodine atom attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-ethyl-2-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the Friedel-Crafts alkylation reaction, where an aromatic compound is treated with a chloropropyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated process controls can further enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps, such as distillation and recrystallization, to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-4-ethyl-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or the conversion of the aromatic ring to a cyclohexane derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under controlled temperatures and pressures.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction Reactions: Products include dehalogenated aromatic compounds or cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-4-ethyl-2-iodobenzene has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of halogenated aromatic hydrocarbons’ effects on biological systems, including their interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science applications, such as the development of polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-4-ethyl-2-iodobenzene involves its interaction with molecular targets, such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to specific proteins, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components and modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloropropyl)-4-methyl-2-iodobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Chloropropyl)-4-ethyl-2-bromobenzene: Similar structure but with a bromine atom instead of an iodine atom.
1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene: Similar structure but with a fluorine atom instead of an iodine atom.
Uniqueness
1-(3-Chloropropyl)-4-ethyl-2-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and binding properties. The combination of these halogens with the ethyl group on the benzene ring makes the compound versatile for various chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C11H14ClI |
|---|---|
Molekulargewicht |
308.58 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-4-ethyl-2-iodobenzene |
InChI |
InChI=1S/C11H14ClI/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
LCXBOWXTHOAILZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)CCCCl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)

![Benzyl (3aR,3bS,5s,6aR,6bS)-5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14044363.png)



![8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine](/img/structure/B14044394.png)


![Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate](/img/structure/B14044403.png)
![2-[(Pyridin-2-ylmethyl)amino]cyclohexanecarboxylic acid dihydrochloride](/img/structure/B14044405.png)
![2,5-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B14044407.png)


